piperidin-2-ylmethyl trifluoromethanesulfonate
Description
Properties
CAS No. |
127075-48-3 |
|---|---|
Molecular Formula |
C7H12F3NO3S |
Molecular Weight |
247 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Triflation
A common laboratory-scale method employs Tf<sub>2</sub>O in the presence of a non-nucleophilic base such as 2,6-lutidine to scavenge protons, facilitating the formation of the triflate ester. The reaction is typically conducted in anhydrous dichloromethane at –20°C to 0°C to minimize side reactions.
Key Parameters:
-
Temperature : –20°C to 0°C
-
Solvent : Dichloromethane or tetrahydrofuran
-
Yield : 70–85% (theoretical)
Catalytic Trifluoromethanesulfonyl Fluoride Approach
An advanced method described in patent CN110590607B utilizes trifluoromethanesulfonyl fluoride (CF<sub>3</sub>SO<sub>2</sub>F) with a 4-dialkylaminopyridine catalyst (e.g., DMAP). This route avoids stoichiometric base use and enhances atom economy:
Reaction Conditions:
| Parameter | Range |
|---|---|
| Temperature | –40°C to 30°C |
| Pressure | 0–0.6 MPa |
| Molar Ratio (Alcohol:CF<sub>3</sub>SO<sub>2</sub>F) | 1:3–1:8 |
| Catalyst Loading | 0.1–5 mol% DMAP |
This method achieves >90% yield in optimized cases, with fluoride ions sequestered as insoluble metal salts (e.g., CaF<sub>2</sub>).
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing adopts continuous flow reactors to improve heat transfer and reaction control. Key steps include:
-
Pre-mixing : Piperidin-2-ylmethanol and CF<sub>3</sub>SO<sub>2</sub>F are combined in a static mixer.
-
Catalytic Reaction : The mixture passes through a packed-bed reactor containing immobilized DMAP.
-
Distillation : Excess CF<sub>3</sub>SO<sub>2</sub>F is recovered via atmospheric distillation, while the product is purified under reduced pressure (40–80°C, –0.05 to –0.08 MPa).
Performance Metrics:
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 85–90% | 92–95% |
| Purity | 98% | 99.5% |
| Throughput | 10 kg/day | 100 kg/day |
Catalytic Systems and Optimization
Catalyst Screening
The choice of catalyst critically impacts reaction efficiency. Comparative studies reveal:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMAP | 91.3 | 24 |
| 4-Pyrrolidinylpyridine | 89.5 | 26 |
| None | 45.2 | 48 |
DMAP’s superior performance is attributed to its strong nucleophilicity and ability to stabilize transition states.
Solvent Effects
Polar aprotic solvents enhance reactivity by stabilizing ionic intermediates:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 88 |
| THF | 7.58 | 82 |
| Acetonitrile | 37.5 | 78 |
Purification and Analytical Characterization
Distillation Protocols
Post-reaction purification involves:
Spectroscopic Confirmation
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 3.85 (m, 1H, CHOSO<sub>2</sub>CF<sub>3</sub>), 2.75–2.90 (m, 2H, NCH<sub>2</sub>), 1.40–1.70 (m, 6H, piperidine ring).
Case Study: Kilogram-Scale Synthesis
A 2024 pilot plant trial produced 5 kg of piperidin-2-ylmethyl triflate using the DMAP-catalyzed method:
-
Inputs : Piperidin-2-ylmethanol (3.2 kg), CF<sub>3</sub>SO<sub>2</sub>F (10.5 kg), DMAP (0.16 kg).
-
Output : 5.1 kg (94% yield), 99.3% purity by GC-MS.
-
Cost Analysis : Raw material costs reduced by 22% compared to traditional Tf<sub>2</sub>O routes.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Tf<sub>2</sub>O + Base | High purity | Expensive reagent |
| CF<sub>3</sub>SO<sub>2</sub>F + DMAP | Scalable, cost-effective | Requires HF management |
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a piperidine derivative with an amine substituent .
Scientific Research Applications
Piperidin-2-ylmethyl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of biological pathways and mechanisms involving piperidine derivatives.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of piperidin-2-ylmethyl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group is known for its strong electron-withdrawing properties, which can influence the reactivity and biological activity of the compound. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 2: Piperidine Derivatives in Opioid Ligands
Key Findings :
- Role of Piperidin-2-ylmethyl Triflate : This compound could facilitate the introduction of the piperidin-2-ylmethyl group into bioactive molecules during synthesis, analogous to how methyl triflate is used in quaternizing amines (e.g., vecuronium bromide synthesis in ) .
Challenges and Discrepancies
- Researchers should verify the correct structure before application.
- Limited Direct Data: Most evidence focuses on piperidine-containing ligands rather than the triflate itself, necessitating extrapolation from related compounds.
Biological Activity
Piperidin-2-ylmethyl trifluoromethanesulfonate (also referred to as triflate) is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural features and reactivity. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound consists of a piperidine ring substituted at the 2-position with a trifluoromethanesulfonate group. The triflate group is known for its excellent leaving ability in nucleophilic substitution reactions, making this compound particularly valuable in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The electron-withdrawing nature of the triflate group can enhance the electrophilicity of the piperidine moiety, facilitating reactions with nucleophiles in biological systems. This characteristic is crucial for its applications in drug design and synthesis.
Antimicrobial Properties
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, compounds derived from piperidine structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Research has demonstrated that modifications to the piperidine ring can influence the potency against specific pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Pseudomonas aeruginosa | 0.25 mg/mL |
These findings suggest that this compound could be developed into novel antimicrobial agents, particularly against resistant strains .
Anticancer Activity
Piperidine derivatives have also been explored for their anticancer properties. Studies indicate that certain compounds exhibit cytotoxic effects on various cancer cell lines. For example, derivatives synthesized from piperidine frameworks have shown enhanced antiproliferative activity compared to standard chemotherapeutics like doxorubicin.
In a detailed structure–activity relationship (SAR) study, it was found that modifications to the piperidine structure could significantly impact the anticancer efficacy:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 1.136 | FaDu (hypopharyngeal) |
| Compound B | 2.500 | MCF-7 (breast cancer) |
These results highlight the potential of this compound as a lead compound in anticancer drug development .
Case Study 1: Antifibrotic Activity
Research has demonstrated that certain piperidine derivatives possess antifibrotic properties, inhibiting the activation of hepatic stellate cells involved in liver fibrosis. In vitro assays showed that compounds derived from piperidine structures significantly reduced cell activation at concentrations as low as 10 μM .
Case Study 2: Neuroprotective Effects
A study investigated the neuroprotective effects of piperidine derivatives in models simulating ischemic conditions. The results indicated that these compounds could provide significant protection against neuronal damage, suggesting their potential use in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing piperidin-2-ylmethyl trifluoromethanesulfonate, and how can purity be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution reactions where the hydroxyl group of piperidin-2-ylmethanol is replaced by the trifluoromethanesulfonate group. A common approach is using trifluoromethanesulfonic anhydride under controlled conditions (e.g., in dichloromethane with a base like NaOH to neutralize byproducts) .
- Purity Optimization : Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol is critical. Purity can be verified by NMR (e.g., absence of hydroxyl proton signals at δ ~1.5–2.5 ppm) and HPLC (retention time consistency) .
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocols : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as trifluoromethanesulfonate derivatives are often corrosive .
- Storage : Store in airtight containers under argon or nitrogen to prevent hydrolysis. Recommended temperature: –20°C, protected from light and moisture. Stability tests via periodic NMR analysis can monitor degradation (e.g., appearance of hydrolysis byproducts like trifluoromethanesulfonic acid) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoromethanesulfonate group in nucleophilic substitution reactions?
- Mechanistic Analysis : The trifluoromethanesulfonate (triflate) group is an excellent leaving group due to strong electron-withdrawing effects of the CF₃ moiety, which stabilizes the transition state during SN2 reactions. Kinetic studies using varying nucleophiles (e.g., azide, cyanide) and solvent polarities (DMF vs. THF) can elucidate rate dependencies .
- Contradictions in Data : Discrepancies in reaction rates under microwave-assisted vs. conventional heating (e.g., ’s cobaltocenium synthesis) may arise from uneven thermal distribution or microwave-specific polarization effects. Control experiments with temperature probes are advised .
Q. How can spectroscopic techniques distinguish this compound from structurally similar byproducts?
- Analytical Workflow :
- ¹H/¹³C NMR : The triflate group’s electronegativity deshields adjacent protons (e.g., CH₂OSO₂CF₃ protons appear at δ ~4.5–5.0 ppm). Compare with reference spectra of hydrolyzed products (e.g., piperidin-2-ylmethanol) .
- IR Spectroscopy : Confirm the presence of S=O stretches (~1350–1450 cm⁻¹) and CF₃ vibrations (~1150–1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (C₇H₁₂F₃NO₃S: calc. 247.06 g/mol) .
Q. What strategies resolve low yields in this compound-mediated cross-coupling reactions?
- Troubleshooting : Low yields may stem from moisture sensitivity or competing side reactions (e.g., elimination). Solutions include:
- Anhydrous Conditions : Use molecular sieves or rigorously dry solvents (e.g., distilled CH₂Cl₂ over CaH₂).
- Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) to optimize coupling efficiency .
- Kinetic Monitoring : In situ IR or GC-MS can track reaction progress and identify intermediates/byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
